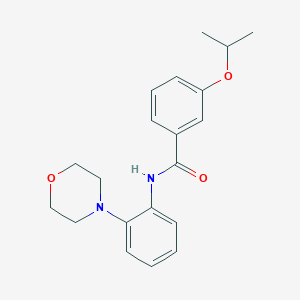![molecular formula C16H13ClF3NO2 B278543 3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B278543.png)
3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions.
Mécanisme D'action
3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide acts as a competitive inhibitor of glutamate transporters, specifically targeting the excitatory amino acid transporter 1 (EAAT1) and EAAT2. By blocking the uptake of glutamate by these transporters, 3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide increases the extracellular concentration of glutamate, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to induce seizures and neuronal damage in animal models, highlighting the importance of glutamate transporters in maintaining normal neuronal function. It has also been shown to modulate synaptic transmission and plasticity, suggesting a role in learning and memory processes.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide is a highly selective inhibitor of glutamate transporters, making it a valuable tool for studying the role of these transporters in various physiological and pathological conditions. However, its potency and specificity may also pose limitations, as high concentrations of 3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide may induce non-specific effects and off-target effects.
Orientations Futures
1. Investigating the role of glutamate transporters in neuroinflammation and neurodegeneration.
2. Developing more selective and potent inhibitors of glutamate transporters for therapeutic applications.
3. Exploring the therapeutic potential of glutamate transporter modulators in neurological disorders.
4. Investigating the role of glutamate transporters in synaptic plasticity and learning and memory processes.
Méthodes De Synthèse
The synthesis of 3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 3-chloro-4-ethoxybenzoyl chloride with 2-(trifluoromethyl)aniline to form the intermediate 3-chloro-4-ethoxy-N-(2-trifluoromethylphenyl)benzamide, followed by the reaction with ethyl magnesium bromide to yield the final product.
Applications De Recherche Scientifique
3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively used in scientific research to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has also been used to study the physiological functions of glutamate transporters in synaptic transmission and plasticity.
Propriétés
Formule moléculaire |
C16H13ClF3NO2 |
|---|---|
Poids moléculaire |
343.73 g/mol |
Nom IUPAC |
3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C16H13ClF3NO2/c1-2-23-14-8-7-10(9-12(14)17)15(22)21-13-6-4-3-5-11(13)16(18,19)20/h3-9H,2H2,1H3,(H,21,22) |
Clé InChI |
OEGFKFNVKRPZDT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278463.png)
![3,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278464.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B278467.png)
![N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B278468.png)
![2-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278469.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B278473.png)
![2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B278474.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B278476.png)

![4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B278481.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B278483.png)
![3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278484.png)
![N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278485.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278486.png)